3-(Benzylamino)-2-(2,2-dimethyl-4-phenyloxan-4-yl)propan-1-ol;oxalic acid
Overview
Description
3-(Benzylamino)-2-(2,2-dimethyl-4-phenyloxan-4-yl)propan-1-ol;oxalic acid is a complex organic compound that combines the properties of an amine, an alcohol, and an oxalic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2-(2,2-dimethyl-4-phenyloxan-4-yl)propan-1-ol typically involves multiple steps:
Formation of the Oxan Ring: The initial step involves the formation of the oxan ring structure. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction. Benzylamine is reacted with a suitable halogenated precursor in the presence of a base.
Addition of the Alcohol Group: The alcohol group is introduced through a reduction reaction. A suitable ketone or aldehyde precursor is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Formation of the Oxalic Acid Derivative: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxalic acid derivative can be reduced to form the corresponding alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The oxalic acid derivative can undergo hydrolysis to form the corresponding diol and oxalic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Hydrolysis: Formation of diols and oxalic acid.
Scientific Research Applications
Chemistry
In chemistry, 3-(Benzylamino)-2-(2,2-dimethyl-4-phenyloxan-4-yl)propan-1-ol;oxalic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the benzylamino group suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery research.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Its structure suggests that it may have activity as an enzyme inhibitor or receptor modulator, which could be useful in the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure may impart desirable properties to materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-2-(2,2-dimethyl-4-phenyloxan-4-yl)propan-1-ol;oxalic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The benzylamino group could form hydrogen bonds or electrostatic interactions with the active site of an enzyme, inhibiting its activity. The oxan ring and alcohol group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)-2-(2,2-dimethyl-4-phenyloxan-4-yl)propan-1-ol: Lacks the oxalic acid derivative, which may affect its reactivity and biological activity.
2-(2,2-Dimethyl-4-phenyloxan-4-yl)propan-1-ol: Lacks the benzylamino group, which may reduce its potential biological activity.
3-(Benzylamino)-2-(2,2-dimethyl-4-phenyloxan-4-yl)propan-1-one:
Uniqueness
The presence of both the benzylamino group and the oxalic acid derivative in 3-(Benzylamino)-2-(2,2-dimethyl-4-phenyloxan-4-yl)propan-1-ol;oxalic acid makes it unique
Properties
IUPAC Name |
3-(benzylamino)-2-(2,2-dimethyl-4-phenyloxan-4-yl)propan-1-ol;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.C2H2O4/c1-22(2)18-23(13-14-26-22,20-11-7-4-8-12-20)21(17-25)16-24-15-19-9-5-3-6-10-19;3-1(4)2(5)6/h3-12,21,24-25H,13-18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPAVYFCXGULJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(C2=CC=CC=C2)C(CNCC3=CC=CC=C3)CO)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.